molecular formula C11H12FN3O2S B11746936 1-ethyl-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-3-carboxylic acid

1-ethyl-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-3-carboxylic acid

Cat. No.: B11746936
M. Wt: 269.30 g/mol
InChI Key: MLVIVAOZWLPXIX-UHFFFAOYSA-N
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Description

1-ethyl-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with an ethyl group, a fluorothiophene moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can yield 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

    Introduction of the Fluorothiophene Moiety: The fluorothiophene moiety can be introduced via a nucleophilic substitution reaction. For example, 5-fluorothiophene-2-carbaldehyde can react with an appropriate amine to form the desired intermediate.

    Coupling Reaction: The intermediate can then be coupled with the pyrazole derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

1-ethyl-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interaction of pyrazole derivatives with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound may find use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorothiophene moiety may enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Lacks the fluorothiophene moiety, which may result in different biological activities.

    4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-3-carboxylic acid: Lacks the ethyl group, which may affect its binding properties and overall activity.

Uniqueness

1-ethyl-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the ethyl group and the fluorothiophene moiety. These structural features may confer enhanced binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C11H12FN3O2S

Molecular Weight

269.30 g/mol

IUPAC Name

1-ethyl-4-[(5-fluorothiophen-2-yl)methylamino]pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H12FN3O2S/c1-2-15-6-8(10(14-15)11(16)17)13-5-7-3-4-9(12)18-7/h3-4,6,13H,2,5H2,1H3,(H,16,17)

InChI Key

MLVIVAOZWLPXIX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)O)NCC2=CC=C(S2)F

Origin of Product

United States

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